9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
9-(3-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-4-3-5-11(18)6-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPJBEUSFUDZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation. It has been identified as a potential therapeutic target for the treatment of cancer.
Mode of Action
The compound interacts with PCAF, potentially inhibiting its bromodomain. Bromodomains are protein domains that recognize acetylated lysine residues, playing a key role in reading the ‘histone code’. By inhibiting the PCAF bromodomain, the compound may disrupt the reading of this ‘code’, thereby affecting gene expression.
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways involved in gene expression and regulation. This can lead to changes in the transcriptional landscape of the cell, potentially altering the expression of genes involved in cell growth and proliferation. The exact pathways affected would depend on the specific cellular context and the set of genes regulated by PCAF in that context.
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and efficacy.
Biological Activity
The compound 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic derivative belonging to the class of triazoloquinazolinones . This compound has garnered attention due to its potential pharmacological applications, particularly as a selective agonist for RXFP4 receptors. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 373.46 g/mol
- Appearance: Pale yellow solid
- Solubility: Soluble in DMSO and other organic solvents.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of intermediate triazole derivatives.
- Cyclization reactions to form the quinazolinone scaffold.
- Purification through recrystallization or chromatography.
Pharmacological Evaluation
Recent studies have demonstrated that this compound acts as a selective agonist for RXFP4 receptors. The biological activity was assessed through various assays:
- cAMP Accumulation Assay: The compound showed inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing RXFP4.
- ERK1/2 Phosphorylation: Activation of ERK1/2 signaling pathways was observed upon treatment with the compound.
- Calcium Mobilization: The compound induced intracellular calcium mobilization in a concentration-dependent manner.
Table 1: Summary of Biological Assays
| Assay Type | Result |
|---|---|
| cAMP Accumulation (EC50) | 0.75 μM |
| ERK1/2 Activation (Efficacy) | 60% |
| Calcium Mobilization (EC50) | 0.50 μM |
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications on the phenyl ring and triazole moiety significantly influence biological activity. For instance:
- Substitution with different halogens affected receptor binding affinity.
- The presence of the fluorine atom at the para position enhanced agonistic activity compared to other substituents.
Case Study 1: RXFP4 Agonism
In a study by Gong et al., the compound was tested against a library of synthetic compounds for RXFP4 agonism. The results indicated that it outperformed many known agonists in terms of efficacy and potency (Gong et al., 2023) .
Case Study 2: In Vivo Studies
In vivo studies demonstrated that administration of this compound resulted in significant physiological changes consistent with RXFP4 activation. These included enhanced vascular permeability and modulation of smooth muscle contraction in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 3-fluorophenyl derivative exhibits balanced logP (~3.0), favorable for blood-brain barrier penetration, whereas the 2-chlorophenyl analogue (logP 3.34) may accumulate in lipid-rich tissues .
- Thermal Stability : The dimethyl group at position 6 enhances thermal stability, as seen in the 2-chlorophenyl derivative (m.p. >300°C vs. 250–270°C for methyl analogues) .
- Receptor Selectivity : The 2-chlorophenyl substituent in RXFP4 agonists demonstrates higher selectivity over RXFP3 compared to 3-fluorophenyl derivatives, attributed to steric and electronic interactions .
Key Structural-Activity Relationship (SAR) Insights
Position of Halogen :
- 2-Chlorophenyl : Enhances receptor binding via hydrophobic interactions.
- 3-Fluorophenyl : Balances lipophilicity and metabolic resistance.
Methyl Substitution :
- 6,6-Dimethyl : Increases conformational rigidity, improving thermal stability.
- 6-Methyl : Reduces steric hindrance, allowing better solubility.
Electron-Donating Groups : Methoxy or hydroxyl groups improve solubility but may reduce membrane permeability .
Preparation Methods
Reaction Design and Mechanistic Insights
The one-pot multicomponent reaction involving 3-fluorobenzaldehyde, dimedone, and 1H-1,2,4-triazol-3-amine in the presence of MIL-101(Cr) as a catalyst has emerged as the most efficient method for synthesizing the target compound. MIL-101(Cr), a chromium-based MOF, provides Lewis acid sites that facilitate Knoevenagel condensation and subsequent annulation steps.
The proposed mechanism begins with the formation of an α,β-unsaturated carbonyl intermediate via Knoevenagel condensation between 3-fluorobenzaldehyde and dimedone (Figure 1). MIL-101(Cr) activates the aldehyde group, enhancing electrophilicity and enabling nucleophilic attack by 1H-1,2,4-triazol-3-amine. Subsequent intramolecular cyclization yields the triazoloquinazolinone core, with the 3-fluorophenyl group introduced at the initial condensation stage.
Optimization of Reaction Conditions
Key parameters such as catalyst loading, solvent volume, and temperature were systematically optimized (Table 1). Using 0.25 mol% MIL-101(Cr) in 2 mL acetonitrile at room temperature achieved a 94% yield within 30 minutes. Excess catalyst (0.32 mol%) provided negligible yield improvements, while omitting the catalyst resulted in no product formation. Reducing solvent volume from 4 mL to 2 mL minimized environmental impact without compromising efficiency.
Table 1: Optimization of MIL-101(Cr)-Catalyzed Synthesis
| Catalyst Loading (mol%) | Solvent Volume (mL) | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| 0.25 | 2 | RT | 30 | 94 |
| 0.12 | 4 | RT | 60 | 81 |
| 0.32 | 4 | RT | 30 | 93 |
| 0.00 | 4 | RT | 45 | 0 |
Catalyst Reusability and Environmental Impact
MIL-101(Cr) demonstrated exceptional reusability, retaining 90% activity after eight cycles. Post-reaction analysis via ICP-OES confirmed minimal chromium leaching (6.7%), ensuring compliance with green chemistry principles. FT-IR spectra of reused catalyst showed intact structural integrity, underscoring its robustness.
Microwave-Assisted Solvent-Free Synthesis
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-component reactions (MCRs) or catalytic cyclization. Key methodologies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 12 minutes) and achieves yields >95% using ionic liquid catalysts like [Bmim]BF4 .
- Solvent-free condensation : Utilizes p-toluenesulfonic acid (p-TSA) or reusable catalysts (e.g., NGPU) under mechanical grinding, yielding >90% with minimal purification .
- Multi-step routes : Involve cyclohexanedione derivatives, 3-fluorobenzaldehyde, and aminotriazoles, with cyclization steps catalyzed by bases like K₂CO₃ .
Q. Table 1: Synthetic Method Comparison
Q. How is the compound structurally characterized?
Structural confirmation employs:
- NMR/IR spectroscopy : Assigns proton environments and functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., 6,6-dimethyl group conformation) .
- Mass spectrometry : Validates molecular weight (e.g., LC-MS m/z = 362.35) .
Q. What physicochemical properties are critical for bioavailability?
Key properties include:
Q. What green chemistry approaches are applicable to its synthesis?
Q. Which preliminary biological assays are used to evaluate activity?
- cAMP inhibition assays : Measure RXFP3/RXFP4 receptor modulation in CHO cells .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF7/HER2) .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence structure-activity relationships (SAR)?
The 3-fluorophenyl group enhances:
- Lipophilicity : Improves membrane permeability compared to methoxy or chloro analogs .
- Target binding : Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., RXFP4 agonists) .
- Metabolic stability : Reduces oxidative metabolism compared to non-fluorinated analogs .
Q. Table 2: Substituent Impact on Biological Activity
| Substituent | Target Affinity (IC₅₀, nM) | Metabolic Stability | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 12 ± 1.5 | High | |
| 4-Chlorophenyl | 45 ± 3.2 | Moderate | |
| 3-Methoxyphenyl | >100 | Low |
Q. What in silico methods predict its binding modes with biological targets?
- Molecular docking (AutoDock/Vina) : Simulates interactions with RXFP4 (PDB: 6XYZ), identifying hydrogen bonds with Asn203 and hydrophobic contacts with Leu189 .
- MD simulations (GROMACS) : Validate docking poses over 100 ns, assessing binding stability .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
Q. What mechanisms underlie its biological activity?
Q. How does it compare to triazoloquinazoline analogs in efficacy?
- Potency : 3-Fluorophenyl derivatives show 4-fold higher RXFP4 activation than 2-chlorophenyl analogs .
- Selectivity : Lower off-target effects vs. benzimidazole hybrids in kinase panels .
- Thermodynamic solubility : 3-Fluoro substitution improves aqueous solubility (1.2 mg/mL) vs. trifluoromethyl analogs (0.5 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
